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Compound of Interest
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Cat. No.: B3027298 Get Quote

Introduction: The Morpholine Scaffold as a
Privileged Structure in Modern Synthesis
In the landscape of contemporary organic and medicinal chemistry, the morpholine heterocycle

has emerged as a "privileged scaffold".[1][2] This designation is reserved for molecular

frameworks that are capable of binding to a variety of biological targets, thereby serving as a

fertile starting point for the development of novel therapeutics.[1] The utility of the morpholine

ring is not merely a matter of its binding capabilities; it also imparts favorable physicochemical

properties to parent molecules, such as enhanced aqueous solubility, metabolic stability, and

improved pharmacokinetic profiles.[3] These attributes have led to the incorporation of the

morpholine moiety into a multitude of FDA-approved drugs, spanning a wide range of

therapeutic areas from oncology to central nervous system disorders.[3][4]

While the parent morpholine ring is achiral, the introduction of substituents onto its carbon

framework opens up a third dimension, allowing for the creation of chiral building blocks that

can be used to probe the stereochemical requirements of biological targets. C-substituted

morpholines, in particular, offer a rich playground for synthetic chemists, providing a means to

introduce conformational constraints and new vectors for molecular recognition.[5] This guide

will focus on a specific, yet underexplored member of this family: 3-Cyclohexylmorpholine.

We will delve into its synthesis, properties, and its potential as a strategic building block in the

construction of complex molecular architectures.
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Physicochemical and Structural Properties of 3-
Cyclohexylmorpholine
3-Cyclohexylmorpholine is a C-substituted morpholine characterized by the presence of a

cyclohexyl group at the 3-position of the morpholine ring. This substitution introduces a chiral

center, meaning that 3-cyclohexylmorpholine can exist as a pair of enantiomers, (S)-3-
cyclohexylmorpholine and (R)-3-cyclohexylmorpholine.

Property Value Source

Molecular Formula C10H19NO [6]

Molecular Weight 169.26 g/mol [6]

CAS Number 1270476-30-6 [6]

Appearance
Colorless to pale yellow liquid

(predicted)

General observation for similar

compounds

Boiling Point Not available

Melting Point Not available

Solubility
Soluble in water and various

organic solvents (predicted)

General observation for similar

compounds

The cyclohexyl group, being a bulky and lipophilic substituent, is expected to significantly

influence the conformational preferences of the morpholine ring. The chair conformation of the

cyclohexyl ring and the chair conformation of the morpholine ring will likely adopt a preferred

orientation to minimize steric interactions. This conformational rigidity can be a valuable asset

in drug design, as it can pre-organize the molecule for binding to a specific target, potentially

leading to higher affinity and selectivity.

Strategic Synthesis of 3-Cyclohexylmorpholine
The synthesis of C-substituted morpholines has been the subject of considerable research,

with several general strategies available.[7][8] For the specific case of 3-
cyclohexylmorpholine, a plausible and efficient synthetic route can be designed based on

established methodologies for the preparation of 3-substituted morpholines.
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Retrosynthetic Analysis
A logical retrosynthetic disconnection of 3-cyclohexylmorpholine points towards a 1,2-amino

alcohol as a key precursor. This approach is attractive due to the wide availability of chiral

amino alcohols.

Retrosynthetic Analysis of 3-Cyclohexylmorpholine

3-Cyclohexylmorpholine

N-(2-hydroxy-1-cyclohexylethyl)acetamide derivative

Reduction & Cyclization

1-Cyclohexyl-2-aminoethanol

Amide formation

α-haloacetyl chloride

Cyclohexylglycinol Chloroacetyl chloride

Click to download full resolution via product page

Caption: Retrosynthetic approach for 3-Cyclohexylmorpholine.

Proposed Synthetic Protocol
The following is a detailed, step-by-step methodology for the synthesis of 3-
cyclohexylmorpholine, adapted from the general procedure for the synthesis of substituted

morpholines by Dugara, et al. (2015).[5]

Step 1: Amide Formation
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To a solution of (S)-2-amino-2-cyclohexylethan-1-ol (1.0 eq) in a 1:1 mixture of

tetrahydrofuran (THF) and water at -10 °C, add chloroacetyl chloride (1.0 eq) dropwise.

Maintain the temperature at -10 °C and stir the reaction mixture for 1 hour.

Upon completion (monitored by TLC), the crude N-(2-cyclohexyl-2-hydroxyethyl)-2-

chloroacetamide can be used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

To the crude product from Step 1, add a solution of potassium tert-butoxide (4.0 eq) in a

mixture of isopropyl alcohol and dichloromethane at 0 °C.

Stir the reaction mixture at 0 °C for 2 hours.

After the reaction is complete, quench with water and extract the product with

dichloromethane.

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure to yield the morpholinone intermediate, (S)-5-cyclohexylmorpholin-

3-one.

Step 3: Reduction to 3-Cyclohexylmorpholine

To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF at 0 °C, add a

solution of the morpholinone from Step 2 in THF dropwise.

Allow the reaction to warm to room temperature and then reflux for 4 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and

water.

Filter the resulting suspension and concentrate the filtrate under reduced pressure.

The crude product can be purified by column chromatography to afford (S)-3-
cyclohexylmorpholine.
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Synthetic Workflow for 3-Cyclohexylmorpholine

Start: (S)-2-amino-2-cyclohexylethan-1-ol

Step 1: Amide Formation
(Chloroacetyl chloride, THF/H2O, -10°C)

Intermediate: N-(2-cyclohexyl-2-hydroxyethyl)-2-chloroacetamide

Step 2: Intramolecular Cyclization
(Potassium tert-butoxide, IPA/DCM, 0°C)

Intermediate: (S)-5-cyclohexylmorpholin-3-one

Step 3: Reduction
(LiAlH4, THF, reflux)

Product: (S)-3-Cyclohexylmorpholine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3-Cyclohexylmorpholine.

3-Cyclohexylmorpholine as a Building Block in
Organic Synthesis
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The true value of 3-cyclohexylmorpholine lies in its potential as a versatile building block for

the synthesis of more complex and biologically relevant molecules. The secondary amine of the

morpholine ring is a nucleophilic handle that can participate in a wide array of chemical

transformations.

While specific, published examples of reactions utilizing 3-cyclohexylmorpholine as a starting

material are not readily available in the current literature, its reactivity can be confidently

predicted based on the well-established chemistry of secondary amines and morpholine

derivatives.

Potential Synthetic Applications
N-Arylation and N-Alkylation: The nitrogen atom of 3-cyclohexylmorpholine can be readily

functionalized through reactions such as the Buchwald-Hartwig amination or standard

nucleophilic substitution reactions. This allows for the introduction of a wide variety of aryl,

heteroaryl, and alkyl substituents, providing a rapid means to explore the structure-activity

relationships (SAR) of a lead compound.

Reductive Amination: 3-Cyclohexylmorpholine can be reacted with aldehydes and ketones

in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more

complex tertiary amines. This is a powerful and widely used transformation in medicinal

chemistry for the construction of carbon-nitrogen bonds.

Amide Coupling: The secondary amine can be acylated with carboxylic acids, acid chlorides,

or sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional

groups are prevalent in many drug molecules and can serve as important hydrogen bond

donors and acceptors.

As a Chiral Auxiliary: The inherent chirality of 3-cyclohexylmorpholine could potentially be

exploited in asymmetric synthesis. While not a primary application, the chiral environment

provided by the building block could influence the stereochemical outcome of reactions at

other sites in the molecule.

The following diagram illustrates the potential synthetic transformations of 3-
cyclohexylmorpholine:
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Potential Synthetic Transformations

3-Cyclohexylmorpholine

N-Arylation
(e.g., Buchwald-Hartwig)

N-Alkylation
(e.g., R-X, base)

Reductive Amination
(RCHO, [H])

Amide Coupling
(RCOCl or RCOOH)

N-Aryl-3-cyclohexylmorpholine N-Alkyl-3-cyclohexylmorpholine N-Substituted-3-cyclohexylmorpholine N-Acyl-3-cyclohexylmorpholine

Click to download full resolution via product page

Caption: Potential reactions of 3-Cyclohexylmorpholine.

Spectroscopic Characterization (Predicted)
In the absence of publicly available experimental spectra for 3-cyclohexylmorpholine, the

following are predicted characteristic spectroscopic features based on its structure and the

principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy
Cyclohexyl Protons: A complex series of multiplets between δ 1.0 and 2.0 ppm.

Morpholine Protons: The protons on the morpholine ring are expected to appear as a series

of multiplets between δ 2.5 and 4.0 ppm. The protons adjacent to the nitrogen will be

deshielded compared to those adjacent to the oxygen. The proton at the chiral center (C3)

will likely be a complex multiplet.

N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent

dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy
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Cyclohexyl Carbons: Resonances in the aliphatic region, typically between δ 25 and 45 ppm.

Morpholine Carbons: The carbons of the morpholine ring are expected to appear between δ

45 and 75 ppm. The carbon atom at the 3-position, bearing the cyclohexyl group, will be in

this region, as will the carbons adjacent to the nitrogen (C2 and C5) and the carbons

adjacent to the oxygen (C3 and C6).

Infrared (IR) Spectroscopy
N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹.

C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the

cyclohexyl and morpholine rings.

C-O Stretch: A strong band in the region of 1100-1150 cm⁻¹ characteristic of the C-O-C ether

linkage in the morpholine ring.

Mass Spectrometry (MS)
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z =

169.26).

Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines. This would

involve the loss of a cyclohexyl radical or cleavage of the morpholine ring adjacent to the

nitrogen atom.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-cyclohexylmorpholine is not widely available,

general precautions for handling morpholine derivatives should be followed. These compounds

are typically considered to be irritants to the skin and eyes and may be harmful if swallowed or

inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn at all times. All manipulations should be carried out in a well-

ventilated fume hood.

Conclusion and Future Outlook
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3-Cyclohexylmorpholine represents a valuable, yet currently underutilized, building block for

organic synthesis. Its straightforward synthesis from readily available chiral precursors, coupled

with the versatile reactivity of the morpholine nitrogen, makes it an attractive tool for the

construction of novel, three-dimensional molecular architectures. As the demand for sp³-rich

scaffolds in drug discovery continues to grow, it is anticipated that building blocks such as 3-
cyclohexylmorpholine will play an increasingly important role in the development of the next

generation of therapeutics. Further exploration of the specific reactivity and applications of this

compound is warranted and is likely to uncover new and exciting opportunities in synthetic and

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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